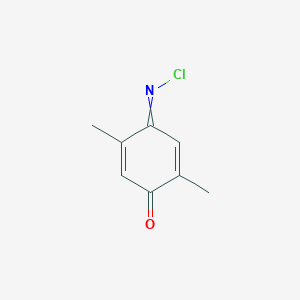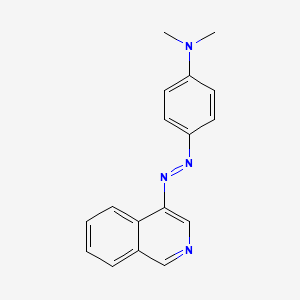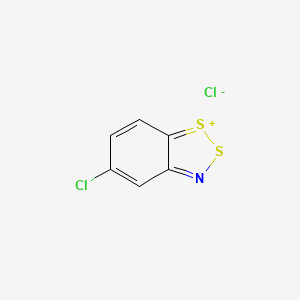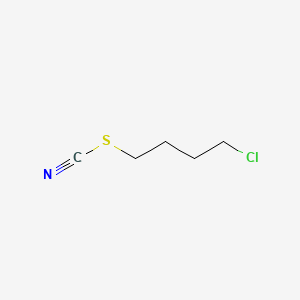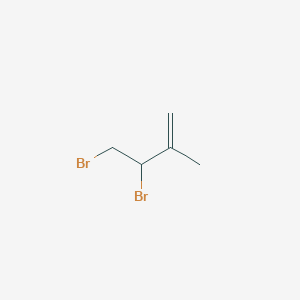
3,4-Dibromo-2-methylbut-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-2-methylbut-1-ene is an organobromine compound with the molecular formula C5H8Br2 It is a derivative of butene, where two bromine atoms are attached to the third and fourth carbon atoms, and a methyl group is attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4-Dibromo-2-methylbut-1-ene can be synthesized through the electrophilic addition of bromine to 2-methylbut-1-ene. The reaction typically involves the addition of bromine (Br2) to the double bond of 2-methylbut-1-ene in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via the formation of a bromonium ion intermediate, followed by nucleophilic attack by a bromide ion to yield the dibromo product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of bromine to 2-methylbut-1-ene in a continuous flow reactor. The reaction conditions, such as temperature and bromine concentration, are carefully monitored to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dibromo-2-methylbut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Elimination Reactions: Dehydrohalogenation can occur in the presence of a strong base, leading to the formation of alkenes.
Addition Reactions: The compound can participate in further addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.
Addition: Bromine (Br2) or hydrogen bromide (HBr) in inert solvents.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes such as 2-methylbut-2-ene.
Addition: Formation of tetrabromo derivatives.
Aplicaciones Científicas De Investigación
3,4-Dibromo-2-methylbut-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-dibromo-2-methylbut-1-ene in chemical reactions involves the formation of reactive intermediates such as carbocations or bromonium ions. These intermediates facilitate various transformations, including nucleophilic substitution and elimination reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dibromo-3-methylbutane: Similar structure but with bromine atoms on the first and second carbon atoms.
3-Bromo-2-methylbut-1-ene: Contains only one bromine atom.
1,4-Dibromo-2-methylbut-2-ene: Bromine atoms on the first and fourth carbon atoms with a double bond at the second position.
Uniqueness
3,4-Dibromo-2-methylbut-1-ene is unique due to the specific positioning of the bromine atoms and the methyl group, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
Número CAS |
64251-93-0 |
|---|---|
Fórmula molecular |
C5H8Br2 |
Peso molecular |
227.92 g/mol |
Nombre IUPAC |
3,4-dibromo-2-methylbut-1-ene |
InChI |
InChI=1S/C5H8Br2/c1-4(2)5(7)3-6/h5H,1,3H2,2H3 |
Clave InChI |
IXEIUHHZCBHHOV-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide](/img/structure/B14499127.png)
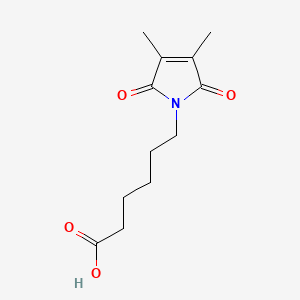


![Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane](/img/structure/B14499153.png)
![4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14499159.png)
![1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene](/img/structure/B14499160.png)
